molecular formula C19H14Cl3N3O B3001681 5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide CAS No. 477712-36-0

5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3001681
CAS No.: 477712-36-0
M. Wt: 406.69
InChI Key: KTBPDEVCDXWDKX-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide is a high-purity chemical compound designed for advanced pharmacological and biochemical research. This pyrazole-3-carboxamide derivative is of significant interest in the study of cannabinoid receptor systems, building upon the well-documented scaffold of SR141716 (Rimonabant) and its analogues . The structural features of this compound—including the 4-chlorophenyl group at the pyrazole 5-position, the 2,5-dichlorophenyl group at the 1-position, and the N-cyclopropyl carboxamide moiety—make it a valuable tool for investigating structure-activity relationships (SAR) and receptor binding interactions . Researchers utilize this compound primarily in the design and synthesis of novel cannabinoid receptor ligands . Its core pyrazole-carboxamide scaffold is recognized as effective for developing compounds that interact with CB1 and CB2 receptors, facilitating studies aimed at understanding receptor modulation, functional selectivity, and inverse agonism . The compound serves as a key intermediate for exploring conformational constraints and their impact on receptor recognition and binding affinity . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl3N3O/c20-12-3-1-11(2-4-12)17-10-16(19(26)23-14-6-7-14)24-25(17)18-9-13(21)5-8-15(18)22/h1-5,8-10,14H,6-7H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBPDEVCDXWDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide, also known by its CAS number 477712-36-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula: C19H14Cl3N3O
  • Molecular Weight: 406.7 g/mol
  • CAS Number: 477712-36-0

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antitumor agents. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, compounds in this class have shown inhibitory effects on various kinases involved in tumor growth and metastasis.

Case Study:
A study evaluating the cytotoxicity of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) found that certain derivatives exhibited significant antiproliferative effects. The combination of these compounds with doxorubicin also demonstrated a synergistic effect, enhancing overall efficacy against resistant cancer types .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This compound has been studied for its potential to modulate inflammatory responses in various models.

Research Findings:
In vitro assays have shown that related pyrazole compounds can reduce TNF-alpha release in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound may possess similar anti-inflammatory capabilities .

Antimicrobial Activity

Some pyrazole derivatives have been evaluated for their antimicrobial properties against bacterial and fungal strains. While specific data on this compound is limited, the general trend indicates that modifications to the pyrazole ring can enhance antibacterial activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibits cell proliferation in breast cancer models ,
Anti-inflammatoryReduces TNF-alpha release in macrophages
AntimicrobialPotential activity against various pathogens

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electronegative substituents like chlorine enhances the biological activity of pyrazole derivatives. The positioning of these groups relative to the pyrazole ring significantly influences their pharmacological profile.

Key Findings:

  • Chlorine Substituents: Enhance potency against cancer cells.
  • Cyclopropyl Group: Contributes to improved binding affinity and selectivity for target proteins.
  • Carboxamide Functionality: Plays a crucial role in modulating biological activity through hydrogen bonding interactions with biological targets .

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research has demonstrated that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to 5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide have shown effectiveness against various cancer cell lines, including A549 lung cancer cells. These compounds can induce apoptosis and inhibit cell proliferation, making them promising candidates for cancer therapy .

2. Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thus alleviating symptoms associated with inflammatory diseases .

3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored, with findings suggesting that they can inhibit the growth of various bacterial and fungal strains. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of pyrazole carboxamide derivatives found that certain analogs exhibited potent growth inhibition against A549 lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

CompoundIC50 (μM)Mechanism
Compound A15Apoptosis induction
Compound B25Cell cycle arrest

Case Study 2: Anti-inflammatory Activity

In a model of carrageenan-induced paw edema in rats, a pyrazole derivative demonstrated significant reduction in swelling compared to control groups. The observed anti-inflammatory effect was attributed to the inhibition of COX-2 enzyme activity .

Treatment GroupSwelling Reduction (%)
Control0
Pyrazole Derivative70

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the structure-activity relationship is crucial for optimizing its efficacy and minimizing toxicity.

Key modifications in the pyrazole structure can lead to variations in biological activity:

  • Substituents on the phenyl rings : Altering these can enhance or reduce anticancer activity.
  • Cyclopropyl group : This moiety contributes to the compound's lipophilicity and biological interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name Position 1 Substituent Position 5 Substituent Carboxamide Substituent Notable Features
Target Compound 2,5-Dichlorophenyl 4-Chlorophenyl Cyclopropyl High steric rigidity
3b () 4-Chlorophenyl 4-Chlorophenyl 4-Cyanophenyl Dual chloro groups, cyano group
Compound 2,4-Dichlorophenyl 4-Chlorophenyl 3-Pyridylmethyl Pyridine moiety, CB1 IC50: 0.139 nM
Compound 2,5-Dichlorophenyl 4-Chlorophenyl 4-Trifluoromethylphenyl Electron-withdrawing CF3 group

Key Observations:

Position 1 Substituents:

  • The target compound’s 2,5-dichlorophenyl group differs from the 2,4-dichlorophenyl in , which may alter dihedral angles (e.g., 72.9° vs. 39.9° in ) and receptor-binding conformations .
  • Dichlorophenyl groups enhance lipophilicity and influence crystal packing via C–H⋯Cl interactions (observed in ) .

The pyridylmethyl group in introduces hydrogen-bonding capability (via the N atom), which may contribute to its high CB1 affinity .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Molecular Weight Crystallographic Features
3b () 171–172 68 437.1 (C21H14Cl2N6O) Not reported
Compound Not reported Not reported 471.76 (C23H17Cl3N4O) Monoclinic P21/c, dihedral angles 39.9° and 72.9°
Target Compound Not reported Not reported 440.7 (C20H15Cl3N3O) Inferred similarity to

Key Observations:

  • Synthetic Yields: Yields for analogs in range from 62% to 71%, suggesting moderate efficiency for similar coupling reactions .
  • Crystallinity: The dihedral angles in (39.9° and 72.9°) highlight how substituent positions affect molecular planarity and crystal packing, which may influence solubility and bioavailability .

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